1-(2-Chloro-3-nitrophenoxy)propan-2-amine

Vue d'ensemble

Description

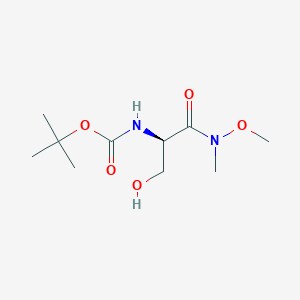

1-(2-Chloro-3-nitrophenoxy)propan-2-amine, also known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in the field of scientific research. It is a sympathomimetic amine that has been found to have a variety of biochemical and physiological effects. Clenbuterol is commonly used in the research of respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and bronchitis.

Mécanisme D'action

1-(2-Chloro-3-nitrophenoxy)propan-2-amine works by binding to beta-2 adrenoceptors in the lungs, which leads to the activation of adenylate cyclase. This results in the production of cyclic AMP (cAMP), which leads to the relaxation of smooth muscles and the widening of airways. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine also has a thermogenic effect, which leads to an increase in body temperature and metabolic rate.

Biochemical and Physiological Effects

1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to increase protein synthesis and decrease protein degradation, which makes it an effective treatment for muscle wasting disorders. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has also been found to increase the production of red blood cells, which can improve athletic performance.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments is its selectivity for beta-2 adrenoceptors in the lungs. This makes it an effective treatment for respiratory diseases without affecting other parts of the body. However, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a short half-life and can be rapidly metabolized, which can make it difficult to maintain consistent levels in the body.

Orientations Futures

There are several future directions for the research of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine. One area of interest is its potential use in the treatment of muscle wasting disorders such as muscular dystrophy. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the long-term effects of 1-(2-Chloro-3-nitrophenoxy)propan-2-amine on the body.

In conclusion, 1-(2-Chloro-3-nitrophenoxy)propan-2-amine is a beta-2 adrenergic agonist that has been extensively used in scientific research. It has a selective effect on beta-2 adrenoceptors in the lungs, which makes it an effective treatment for respiratory diseases such as asthma and COPD. 1-(2-Chloro-3-nitrophenoxy)propan-2-amine has a variety of biochemical and physiological effects, including increasing protein synthesis and decreasing protein degradation. While there are advantages to using 1-(2-Chloro-3-nitrophenoxy)propan-2-amine in lab experiments, more research is needed to fully understand its potential uses and long-term effects.

Applications De Recherche Scientifique

1-(2-Chloro-3-nitrophenoxy)propan-2-amine has been extensively used in scientific research as a bronchodilator. It has been found to have a selective effect on beta-2 adrenoceptors in the lungs, which leads to the relaxation of smooth muscles and the widening of airways. This makes it an effective treatment for respiratory diseases such as asthma and COPD.

Propriétés

Numéro CAS |

163120-56-7 |

|---|---|

Nom du produit |

1-(2-Chloro-3-nitrophenoxy)propan-2-amine |

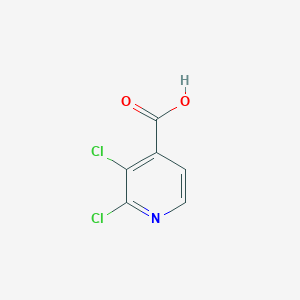

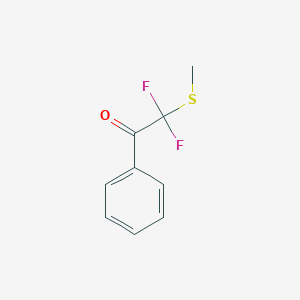

Formule moléculaire |

C9H11ClN2O3 |

Poids moléculaire |

230.65 g/mol |

Nom IUPAC |

1-(2-chloro-3-nitrophenoxy)propan-2-amine |

InChI |

InChI=1S/C9H11ClN2O3/c1-6(11)5-15-8-4-2-3-7(9(8)10)12(13)14/h2-4,6H,5,11H2,1H3 |

Clé InChI |

QPWBODAUOAYWCP-UHFFFAOYSA-N |

SMILES |

CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N |

SMILES canonique |

CC(COC1=CC=CC(=C1Cl)[N+](=O)[O-])N |

Synonymes |

2-Propanamine, 1-(2-chloro-3-nitrophenoxy)- |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)